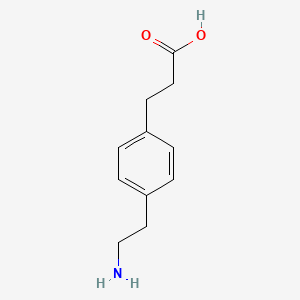

3-(4-(2-Aminoethyl)phenyl)propanoic acid

Description

Properties

IUPAC Name |

3-[4-(2-aminoethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-8-7-10-3-1-9(2-4-10)5-6-11(13)14/h1-4H,5-8,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDNEIWSNLKAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560868 | |

| Record name | 3-[4-(2-Aminoethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61629-97-8 | |

| Record name | 3-[4-(2-Aminoethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemoenzymatic Production

Retrosynthetic Analysis and Key Precursors for 3-(4-(2-Aminoethyl)phenyl)propanoic Acid

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For 3-(4-(2-Aminoethyl)phenyl)propanoic acid, this process highlights several potential disconnection points, leading to various synthetic routes.

A primary retrosynthetic disconnection can be made at the C-N bond of the aminoethyl group and the C-C bond of the propanoic acid side chain. This approach simplifies the molecule into two key fragments: a substituted benzene (B151609) ring and the respective side chains.

Key Disconnections and Precursors:

Disconnection of the aminoethyl group: This leads to a precursor such as a 4-substituted phenylpropanoic acid derivative, for instance, 3-(4-(2-haloethyl)phenyl)propanoic acid or 3-(4-vinylphenyl)propanoic acid. The amino group can then be introduced via nucleophilic substitution or other amination reactions.

Disconnection of the propanoic acid chain: This suggests a precursor like 4-(2-aminoethyl)benzaldehyde (B3049783) or a related derivative. The propanoic acid chain can then be constructed using methods such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or a Michael addition.

Simultaneous construction of both side chains: A more convergent approach might involve a precursor with a single functional group that can be elaborated into both the aminoethyl and propanoic acid moieties. For example, a 4-acetylphenyl derivative could serve as a starting point for building both side chains.

A plausible retrosynthetic pathway could start from 4-bromobenzaldehyde. This common starting material allows for the sequential or convergent introduction of the two side chains through a series of well-established organic reactions. Another viable precursor is 4-aminophenylacetic acid, which already contains a portion of the required carbon skeleton and a nitrogen atom.

Classical Synthetic Approaches

Traditional organic synthesis provides a robust toolbox for the construction of 3-(4-(2-Aminoethyl)phenyl)propanoic acid. These methods often involve multi-step sequences and require careful control of reaction conditions to achieve the desired regioselectivity and, if applicable, stereoselectivity.

Multi-step Reaction Pathways

A hypothetical multi-step synthesis, based on common organic transformations, could proceed as follows:

Friedel-Crafts Acylation: Starting with a suitable benzene derivative, such as ethylbenzene, a Friedel-Crafts acylation with succinic anhydride (B1165640) would introduce a 4-oxo-4-phenylbutanoic acid moiety.

Reduction: The keto group can be reduced to a methylene (B1212753) group via methods like the Clemmensen or Wolff-Kishner reduction, yielding 4-phenylbutanoic acid.

Nitration: Regioselective nitration at the para-position would introduce a nitro group, a precursor to the amino group.

Side-chain Modification: The carboxylic acid could be converted to an acid chloride and then subjected to Arndt-Eistert homologation to extend the chain, eventually leading to the propanoic acid side chain.

Reduction of Nitro Group: The nitro group is then reduced to an amino group, for example, using catalytic hydrogenation.

Formation of the Aminoethyl Group: The newly formed amino group could be protected, followed by a sequence of reactions to introduce the two-carbon aminoethyl chain. This could involve acylation with a protected aminoacetic acid followed by reduction.

This is just one of many potential multi-step pathways. The choice of a specific route would depend on factors such as the availability of starting materials, desired yield, and scalability.

Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles to the synthesis of fine chemicals like 3-(4-(2-Aminoethyl)phenyl)propanoic acid is of growing importance. The goal is to develop more environmentally benign processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources rather than petrochemicals.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. This includes both metal-based and biocatalytic approaches.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or supercritical fluids as reaction media.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Recent advancements in green chemistry have demonstrated the potential for synthesizing amino acids from carbon dioxide and nitrogen, significantly reducing the environmental impact compared to traditional methods.

Chemoenzymatic and Biocatalytic Synthesis Routes for Related Amino Acids and Derivatives

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to classical organic synthesis. Enzymes can operate under mild conditions and often exhibit excellent regio- and stereoselectivity.

For the synthesis of β-amino acids and their derivatives, several enzyme classes are particularly relevant:

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of amino acids from keto acids. A suitable β-keto acid precursor could be enzymatically aminated to produce a chiral β-amino acid.

Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures of amino acids and their esters, providing access to enantiomerically pure compounds.

Nitrilases: These enzymes can hydrolyze nitriles directly to carboxylic acids under mild conditions, offering a green alternative to harsh chemical hydrolysis. A precursor containing a nitrile group could be a substrate for a nitrilase.

Biocatalytic Cascades: A particularly powerful approach involves the use of multi-enzyme cascades, where the product of one enzymatic reaction becomes the substrate for the next. This allows for the synthesis of complex molecules in a one-pot setup, reducing the need for intermediate purification steps and minimizing waste. For instance, a cascade involving a lyase, a dehydratase, and a transaminase could potentially be designed to construct the target molecule from simpler precursors.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic process to maximize yield, minimize side reactions, and ensure economic viability. Key parameters that are typically optimized include:

Temperature: Affects reaction rates and selectivity.

Pressure: Particularly important for reactions involving gases.

Concentration of Reactants: Can influence reaction kinetics and equilibrium position.

Choice of Catalyst and Solvent: Can have a profound impact on reaction efficiency and selectivity.

Reaction Time: Ensuring the reaction proceeds to completion without significant product degradation.

Data on Reaction Optimization:

Below is a hypothetical table illustrating the kind of data that would be generated during an optimization study for a key reaction step, such as a coupling reaction.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 (2) | P(t-Bu)3 | K2CO3 | Toluene | 100 | 12 | 65 |

| 2 | Pd(OAc)2 (2) | SPhos | Cs2CO3 | Dioxane | 110 | 12 | 85 |

| 3 | Pd2(dba)3 (1) | XPhos | K3PO4 | THF | 80 | 24 | 78 |

| 4 | CuI (5) | Phenanthroline | DBU | DMF | 120 | 8 | 55 |

This table represents a small subset of the experiments that would be conducted to find the optimal conditions for a given transformation.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Analysis

Data not available.

13C NMR Spectroscopic Analysis

Data not available.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Data not available.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

Data not available.

Tandem Mass Spectrometry (MS/MS)

Data not available.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. For a molecule like 3-(4-(2-Aminoethyl)phenyl)propanoic acid, which possesses both polar and non-polar bonds, a combination of both techniques would provide a comprehensive vibrational profile.

The vibrational spectrum of 3-(4-(2-Aminoethyl)phenyl)propanoic acid is expected to be a composite of the characteristic vibrations of its three main components: the propanoic acid group, the aminoethyl group, and the para-disubstituted benzene (B151609) ring.

Carboxylic Acid Group (–COOH):

O–H Stretch: A very broad and intense absorption band is anticipated in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding between the carboxylic acid moieties.

C=O Stretch: A strong, sharp absorption peak is expected between 1725 and 1700 cm⁻¹ in the IR spectrum, characteristic of the carbonyl group in a carboxylic acid dimer. In the Raman spectrum, this band is typically of medium to weak intensity.

C–O Stretch and O–H Bend: Vibrations associated with the C–O single bond and O–H bending are expected in the fingerprint region of the IR spectrum, typically between 1320-1210 cm⁻¹ (for C-O stretch) and around 1440-1395 cm⁻¹ and 920 cm⁻¹ (for O-H bends).

Aminoethyl Group (–CH₂–CH₂–NH₂):

N–H Stretch: The primary amine group (–NH₂) is expected to show two medium-intensity bands in the IR spectrum in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

N–H Bend (Scissoring): A medium to strong absorption is predicted in the range of 1650-1580 cm⁻¹ in the IR spectrum.

C–N Stretch: This vibration is expected to produce a weak to medium intensity band in the 1250-1020 cm⁻¹ region of the IR spectrum.

Para-Disubstituted Phenyl Ring:

Aromatic C–H Stretch: These vibrations typically appear as weak to medium bands in the IR spectrum, just above 3000 cm⁻¹ (around 3100-3030 cm⁻¹).

C=C Ring Stretches: The benzene ring is characterized by a series of absorptions in the 1625-1475 cm⁻¹ region. For para-substituted benzenes, characteristic peaks are expected around 1615 cm⁻¹, 1580 cm⁻¹, 1510 cm⁻¹, and 1415 cm⁻¹. These are often strong in the Raman spectrum.

C–H Out-of-Plane Bending: A strong absorption band in the IR spectrum between 860-800 cm⁻¹ is a key indicator of 1,4-disubstitution on a benzene ring.

The following tables summarize the expected characteristic vibrational frequencies for 3-(4-(2-Aminoethyl)phenyl)propanoic acid.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400–3250 | Medium | N–H Asymmetric & Symmetric Stretch | Primary Amine |

| 3300–2500 | Strong, Broad | O–H Stretch | Carboxylic Acid |

| 3100–3030 | Weak-Medium | Aromatic C–H Stretch | Phenyl Ring |

| 2960–2850 | Medium | Aliphatic C–H Stretch | Ethyl & Propanoic Chain |

| 1725–1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1650–1580 | Medium-Strong | N–H Bend | Primary Amine |

| 1625–1475 | Medium-Strong | C=C Ring Stretches | Phenyl Ring |

| 1440–1395 | Medium | O–H Bend | Carboxylic Acid |

| 1320–1210 | Medium | C–O Stretch | Carboxylic Acid |

Table 2: Predicted Raman Spectroscopy Data

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100–3050 | Strong | Aromatic C–H Stretch | Phenyl Ring |

| 2960–2850 | Strong | Aliphatic C–H Stretch | Ethyl & Propanoic Chain |

| 1710–1680 | Weak-Medium | C=O Stretch | Carboxylic Acid |

| ~1615 | Strong | Ring Breathing Mode | Phenyl Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By irradiating a single crystal with a beam of X-rays, a diffraction pattern is produced, which arises from the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice. youtube.comnumberanalytics.com Analysis of the intensities and positions of the diffracted spots allows for the calculation of an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org

Although a specific crystal structure for 3-(4-(2-Aminoethyl)phenyl)propanoic acid has not been reported in the reviewed literature, the principles of X-ray crystallography allow for a prediction of the type of information that could be obtained from such a study.

For a bifunctional molecule like 3-(4-(2-Aminoethyl)phenyl)propanoic acid, which contains both a basic amino group and an acidic carboxylic acid group, the solid-state structure is likely to exist as a zwitterion. In this form, the carboxylic acid protonates the amino group, resulting in a carboxylate ion (–COO⁻) and an ammonium (B1175870) cation (–NH₃⁺). X-ray crystallography would be able to confirm this zwitterionic state by precisely measuring the C-O and C-N bond lengths.

The key steps in an X-ray crystallographic analysis would include:

Crystallization: Growing a single crystal of high quality, typically larger than 0.1 mm in all dimensions, is the first and often most challenging step. wikipedia.orgcreativebiomart.net

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays to collect the diffraction pattern. creativebiomart.net

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and a molecular model is built and refined against the experimental data to yield the final, detailed crystal structure. youtube.com

Successful crystallographic analysis would provide unambiguous proof of the molecular structure, its conformation in the solid state, and the intricate details of its intermolecular interactions, which are crucial for understanding its physical and chemical properties.

Derivative Synthesis, Analogues, and Structure Activity Relationship Sar Studies

Rational Design Principles for Novel Derivatives of 3-(4-(2-Aminoethyl)phenyl)propanoic Acid

The rational design of new chemical entities based on the 3-(4-(2-Aminoethyl)phenyl)propanoic acid scaffold involves a systematic approach to modifying its constituent parts to enhance potency, selectivity, and pharmacokinetic properties.

The primary amine of the aminoethyl group is a critical site for modification. Alterations here can influence the molecule's polarity, basicity, and ability to form hydrogen bonds with biological targets. Studies on analogous compounds, such as (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, have shown that modifications to this tail can significantly impact biological activity. nih.gov

Key design strategies include:

Alkylation: Introducing alkyl groups to the primary amine to form secondary or tertiary amines can alter steric bulk and lipophilicity. While small alkyl groups like methyl have been shown to decrease activity in some contexts, bulkier groups such as isobutyl or phenyl have sometimes recovered or altered the activity profile, although often with a loss of selectivity. nih.gov

Chain Length Homologation: Varying the length of the alkyl chain between the phenyl ring and the amino group (e.g., extending from ethyl to propyl) is another strategy. In certain molecular contexts, a longer 3-propylamine chain has been shown to be an exception where activity is maintained or improved, while other modifications to the ethyl portion led to a reduction in activity. nih.gov

The phenyl ring acts as a central scaffold, and its substitution pattern is a classic strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. Research on related structures provides insight into the potential effects of these modifications.

Key design principles include:

Positional Isomerism: The location of substituents on the phenyl ring can be crucial for activity. In studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, moving an ethoxy group from the 4-position to the 2-position of the phenyl ring resulted in a significant improvement in the inhibition of cell proliferation and induction of apoptosis in human leukemia U937 cells. nih.govresearchgate.net This highlights the importance of substituent placement for optimal interaction with target binding sites.

Introduction of Diverse Substituents: Adding various functional groups (e.g., halogens, alkyls, alkoxys) to the phenyl ring can fine-tune the molecule's properties. For instance, in a series of 3-{[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(2-phenylhydrazinylidene)ethyl]phenyl}amino]propanoic acid derivatives, different substituents on a terminal phenyl ring led to a range of antiproliferative activities. nih.govmdpi.com

The propanoic acid moiety is a key hydrophilic and ionizable group that can be transformed into various other functional groups to alter the compound's physicochemical properties and biological interactions.

Common modifications include:

Esterification: Converting the carboxylic acid to its corresponding methyl or ethyl ester can increase lipophilicity and potentially improve cell membrane permeability. This is a common prodrug strategy.

Amide Formation and Hydrazinolysis: The carboxylic acid can be converted into amides or hydrazides. Subsequent reaction of the hydrazide with aldehydes or ketones can generate hydrazone derivatives. In studies of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, carbohydrazides demonstrated potent antiproliferative activity. nih.govmdpi.com Similarly, in work on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, hydrazones with heterocyclic substituents showed potent and broad-spectrum antimicrobial activity. nih.gov

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups, such as a tetrazole, to maintain the acidic character while potentially improving metabolic stability or target binding.

Synthetic Strategies for Derivative Libraries

The generation of derivative libraries from the 3-(4-(2-Aminoethyl)phenyl)propanoic acid scaffold requires versatile and robust synthetic methodologies. The chemical literature on related compounds outlines several effective strategies that could be adapted.

Condensation Reactions: Knoevenagel condensation is a key reaction for synthesizing derivatives where the phenyl ring is attached to a double bond, as seen in the synthesis of 5-benzylidene-thiazolidine-2,4-dione analogs. nih.gov Aldol or Claisen-Schmidt condensations could be used to attach chalcone-like moieties to a modified phenyl ring. mdpi.com

Multicomponent Reactions: Efficient synthesis of complex derivatives can be achieved through multicomponent reactions, which allow for the formation of several bonds in a single step, increasing synthetic efficiency.

Standard Functional Group Interconversions: A library of derivatives can be readily synthesized using well-established reactions. For the propanoic acid moiety, this includes Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) and hydrazinolysis (reaction with hydrazine (B178648) hydrate). mdpi.comnih.gov For the amino group, reductive amination or acylation would be standard procedures.

Heterocycle Formation: The Hantzsch thiazole (B1198619) synthesis, involving the condensation of α-haloketones with thioamides, is a classic method for incorporating a thiazole ring, which is a common pharmacophore in drug discovery. researchgate.net This could be applied to derivatives of the core scaffold.

Structure-Activity Relationship (SAR) Investigations

SAR studies are essential for understanding how specific structural features of a molecule contribute to its biological activity, thereby guiding the design of more potent and selective compounds. ic.ac.uk By systematically modifying the structure and assessing the impact on a biological endpoint, clear correlations can be established.

Investigations into compounds structurally related to 3-(4-(2-Aminoethyl)phenyl)propanoic acid have yielded valuable SAR data, particularly in the context of anticancer activity. A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line revealed that the antiproliferative activity was highly structure-dependent. nih.govmdpi.com

Key findings from this research program demonstrated that:

The presence of an oxime moiety (-C=NOH) significantly enhanced antiproliferative activity. Derivatives 21 and 22 , which incorporate this functional group, exhibited the most potent cytotoxicity, with IC₅₀ values superior to the standard chemotherapeutic agent cisplatin. mdpi.com

Carbohydrazide (B1668358) derivatives also showed promising activity. nih.gov

In contrast, derivatives containing a phenylhydrazinylidene moiety or their corresponding methyl esters showed limited antiproliferative effects. nih.govmdpi.com

These findings suggest that functional groups capable of hydrogen bonding and possessing specific electronic properties, like the oxime, play a critical role in the biological activity of this class of compounds. mdpi.com

Table 1: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Cancer Cells nih.govmdpi.com

| Compound | Key Structural Feature | IC₅₀ (µM) |

| 21 | Oxime | 5.42 |

| 22 | Chloro-substituted Phenyl and Oxime | 2.47 |

| 25 | Carbohydrazide | 8.05 |

| 26 | Chloro-substituted Phenyl and Carbohydrazide | 25.4 |

| Cisplatin (CP) | Reference Drug | 11.71 |

Elucidation of Key Pharmacophoric Elements

The elucidation of a compound's pharmacophore—the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a biological response—is a cornerstone of rational drug design. While comprehensive structure-activity relationship (SAR) studies specifically for 3-(4-(2-Aminoethyl)phenyl)propanoic acid are not extensively detailed in publicly available literature, analysis of structurally similar compounds allows for the inference of its key pharmacophoric elements. By examining related propanoic acid derivatives, a putative pharmacophore for 3-(4-(2-Aminoethyl)phenyl)propanoic acid can be proposed.

The fundamental structure of 3-(4-(2-Aminoethyl)phenyl)propanoic acid comprises three key moieties: a propanoic acid group, a central phenyl ring, and an aminoethyl substituent. Each of these components is likely to play a distinct role in the molecule's interaction with biological targets.

The Propanoic Acid Moiety: The carboxylic acid group is a common feature in many biologically active molecules, often serving as a crucial hydrogen bond donor and acceptor. This functional group can engage in electrostatic interactions with positively charged residues, such as arginine or lysine, within a receptor's binding pocket. Its ability to exist in an ionized state at physiological pH further enhances its potential for strong ionic bonding.

The Phenyl Ring: The central aromatic ring provides a rigid scaffold that correctly orients the other functional groups in three-dimensional space. Furthermore, the phenyl ring itself can participate in non-covalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of a target protein. The para-substitution pattern on the phenyl ring is also structurally significant, dictating the spatial relationship between the propanoic acid and aminoethyl side chains.

The Aminoethyl Group: The primary amino group at the terminus of the ethyl side chain is another critical pharmacophoric feature. It can act as a hydrogen bond donor and, when protonated, can form ionic bonds with negatively charged amino acid residues like aspartate or glutamate. The two-carbon linker provides flexibility, allowing the amino group to adopt an optimal orientation for binding.

Research on analogous structures underscores the importance of these functional groups. For instance, in studies of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the presence of a phenolic hydroxyl group and an amino group were found to be important for their biological activities. mdpi.com The hydroxyl group, much like the amino group, can participate in hydrogen bonding, highlighting the significance of such interactions in ligand-receptor binding. mdpi.com

Similarly, investigations into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that modifications to the molecular scaffold, such as the introduction of an oxime moiety, can significantly enhance antiproliferative activity. mdpi.com This suggests that the electronic properties and hydrogen-bonding capabilities of substituents on the core structure are critical determinants of biological effect. mdpi.com

Based on these analogous findings, the key pharmacophoric elements of 3-(4-(2-Aminoethyl)phenyl)propanoic acid can be summarized as follows:

| Pharmacophoric Feature | Putative Role in Biological Activity | Supporting Evidence from Analogous Compounds |

| Propanoic Acid Group | Hydrogen bond donor/acceptor; potential for ionic interactions. | Carboxylic acid moieties are common in bioactive molecules for target engagement. |

| Phenyl Ring | Rigid scaffold for optimal functional group orientation; potential for π-π stacking interactions. | Aromatic cores are fundamental to the structure of many ligands. |

| Aminoethyl Group | Hydrogen bond donor; potential for ionic interactions when protonated. | Amino groups are crucial for the activity of related compounds like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com |

Further empirical studies involving the synthesis and biological evaluation of a focused library of 3-(4-(2-Aminoethyl)phenyl)propanoic acid analogues would be necessary to definitively validate this putative pharmacophore model. Such studies would systematically probe the contribution of each functional group by, for example, esterifying the carboxylic acid, altering the length of the alkyl chains, or substituting the phenyl ring. The resulting data would provide a more detailed understanding of the structure-activity relationship and refine the key pharmacophoric elements responsible for the biological activity of this compound.

Biological Activity and Mechanistic Investigations

Enzyme and Receptor Interaction Studies

The structural framework of propanoic acid derivatives allows for interaction with various biological targets, leading to the modulation of their activity.

The inhibition of carbonic anhydrases (CAs), a group of ubiquitous metalloenzymes, is a significant area of study. mdpi.com Certain derivatives of propanoic acid have been investigated as inhibitors of these enzymes. For instance, studies on triterpene acetazolamide (B1664987) conjugates, which incorporate a related structural component, have demonstrated inhibitory activity against carbonic anhydrase II. mdpi.com The efficacy of these inhibitors is often structure-dependent, with specific derivatives showing better inhibitory profiles than others. mdpi.com For example, glycyrrhetinic acid-derived conjugates have been identified as potent inhibitors of CA II, even surpassing the standard inhibitor acetazolamide in some cases. mdpi.com

In silico studies have also suggested that certain thiazole (B1198619) derivatives of propanoic acid can interact with other key enzymes involved in cancer progression, such as human sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR). ktu.edu These interactions are predicted to occur with conserved amino acid residues within the enzyme's active site. ktu.edu

Derivatives of propanoic acid have been identified as potent and selective antagonists for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3). nih.govnih.gov The EP3 receptor is a G-protein-coupled receptor involved in physiological processes like inflammation and pain perception. patsnap.com Antagonists work by binding to the EP3 receptor, which blocks the binding of its natural ligand, PGE2. This inhibition prevents the downstream signaling cascades that would normally lead to inflammatory responses. patsnap.com

A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their binding affinity and antagonist activity at EP3 receptors. nih.gov These studies led to the discovery of compounds with high affinity for the human EP3 receptor, with Ki values in the low nanomolar range. medchemexpress.com Structure-activity relationship (SAR) studies have been crucial in optimizing the side chains of these molecules to improve both their in vitro and in vivo potencies, leading to the development of compounds with excellent subtype selectivity. nih.gov The mechanism of action for these antagonists is believed to involve the inhibition of Gi/o protein-mediated pathways, which are typically activated by PGE2 binding to the EP3 receptor. frontiersin.org

Antimicrobial Activity Evaluation of Derivatives

Derivatives of 3-phenylpropanoic acid have demonstrated notable antimicrobial properties, with efficacy against a range of bacterial and fungal pathogens.

Several studies have highlighted the antibacterial potential of propanoic acid derivatives. Chlorinated derivatives of 3-phenylpropanoic acid isolated from marine actinomycetes have shown significant and selective activity against Escherichia coli and Staphylococcus aureus. nih.gov For example, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli. nih.gov

A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria, which are known for their multidrug resistance. nih.gov Hydrazone derivatives containing heterocyclic substituents were found to be particularly potent, with broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis (VRE) with MICs of 0.5–2 µg/mL. nih.govresearchgate.net Some of these compounds also showed activity against Gram-negative pathogens. researchgate.net Other research has shown that 3-aryl-3-(furan-2-yl)propanoic acid derivatives can suppress the growth of E. coli and S. aureus at a concentration of 64 µg/mL. researchgate.netnih.gov

| Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Chlorinated 3-phenylpropanoic acids | E. coli | 16-64 | nih.gov |

| Chlorinated 3-phenylpropanoic acids | S. aureus | 32-64 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | MRSA | 1-8 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | VRE | 0.5-2 | researchgate.net |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Gram-negative pathogens | 8-64 | researchgate.net |

| 3-Aryl-3-(furan-2-yl)propanoic acids | E. coli | 64 | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acids | S. aureus | 64 | nih.gov |

The antifungal activity of propanoic acid derivatives has also been documented. Chlorinated 3-phenylpropanoic acids showed modest effects against Candida albicans. nih.gov However, other derivatives have demonstrated more significant potential.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid showed substantial activity against drug-resistant Candida species, including the emerging pathogen Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. nih.govresearchgate.net Similarly, 3-aryl-3-(furan-2-yl)propenoic acids and their hydroarylation products demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. researchgate.netnih.gov

| Derivative Class | Fungal Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Drug-resistant Candida spp. | 8-64 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Candida auris | 0.5-64 | researchgate.net |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | 64 | researchgate.netnih.gov |

Antiproliferative and Anticancer Activity of Derivatives

A significant body of research has focused on the antiproliferative and anticancer activities of various propanoic acid derivatives, revealing structure-dependent cytotoxicity against several cancer cell lines.

A series of novel polysubstituted thiazole derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid were synthesized and evaluated in lung cancer models. ktu.edu Structure-activity relationship analysis showed that the antiproliferative activity was highly dependent on the chemical structure. ktu.edu Specifically, oxime and carbohydrazide (B1668358) derivatives demonstrated potent, low micromolar activity against H69 small-cell lung carcinoma cells, including an anthracycline-resistant cell line (H69AR). ktu.edu Certain oxime derivatives (compounds 21 and 22) exhibited IC50 values of 5.42 µM and 2.47 µM, respectively, against the A549 human lung adenocarcinoma cell line, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.comnih.gov The presence of an oxime moiety was found to significantly enhance antiproliferative activity. mdpi.com

Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were evaluated for their anticancer properties. nih.govktu.edu Several compounds were able to reduce the viability of A549 cells by more than 50% and were also shown to suppress cancer cell migration in vitro. ktu.edumdpi.com For instance, compound 29, which has a 4-NO2 substitution, reduced A549 viability to 31.2%. nih.gov Another study identified a 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone derivative as the most active compound against the U-87 human glioblastoma cell line, reducing cell viability to 19.6%. nih.gov

| Derivative Class | Cell Line | Activity (IC50 or % Viability) | Source |

|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime (Cmpd 21) | A549 (Lung) | IC50: 5.42 µM | mdpi.comnih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime (Cmpd 22) | A549 (Lung) | IC50: 2.47 µM | mdpi.comnih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid carbohydrazide (Cmpd 25) | A549 (Lung) | IC50: 8.05 µM | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid (Cmpd 29) | A549 (Lung) | 31.2% Viability | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid (Cmpd 12) | A549 (Lung) | 42.1% Viability | nih.gov |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivative (Cmpd 21) | U-87 (Glioblastoma) | 19.6% Viability | nih.gov |

Cellular Mechanisms of Action in Preclinical Models

Information regarding the cellular mechanisms of action for 3-(4-(2-Aminoethyl)phenyl)propanoic acid is not available in the provided search results.

Preclinical Investigation in In Vitro and In Vivo Models

There is no information in the provided search results regarding preclinical investigations of 3-(4-(2-Aminoethyl)phenyl)propanoic acid in in vitro or in vivo models.

Metabolic Pathways and Biotransformation Studies of 3 4 2 Aminoethyl Phenyl Propanoic Acid

The biotransformation of xenobiotics, including the compound 3-(4-(2-Aminoethyl)phenyl)propanoic acid, is a critical area of study in pharmacology and toxicology. Understanding how this compound is metabolized in biological systems provides insights into its potential efficacy, safety pro

Computational Chemistry and in Silico Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Analysis

Upon a thorough review of published research, no specific molecular docking studies detailing the ligand-protein interaction analysis of 3-(4-(2-Aminoethyl)phenyl)propanoic acid with any protein target were found. Therefore, data on its specific binding modes, key interacting amino acid residues, or the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions) are not available in the current scientific literature.

Binding Affinity Predictions

Binding affinity predictions, often calculated as binding free energy (e.g., in kcal/mol), quantify the strength of the interaction between a ligand and its target protein. The search for computational studies on 3-(4-(2-Aminoethyl)phenyl)propanoic acid yielded no specific data on its predicted binding affinity to any biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Development of QSAR Models for Activity Prediction

No published studies were identified that have developed or utilized a QSAR model specifically incorporating 3-(4-(2-Aminoethyl)phenyl)propanoic acid for the prediction of any biological activity. Research into QSAR models often involves a series of related compounds to establish a statistically significant relationship, but no such series including this specific compound could be located in the literature.

Identification of Molecular Descriptors Influencing Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies, specific descriptors are identified that significantly influence the biological activity of interest. As no QSAR models for 3-(4-(2-Aminoethyl)phenyl)propanoic acid have been developed, there is no information available regarding the key molecular descriptors that may govern its activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed insights into the dynamic behavior of a ligand-protein complex, conformational changes, and the stability of binding. A search of the scientific literature found no studies that have performed molecular dynamics simulations on 3-(4-(2-Aminoethyl)phenyl)propanoic acid, either in a free state or in complex with a biological target.

Virtual Screening and Lead Optimization Strategies

There is no available data in the public domain detailing the use of 3-(4-(2-Aminoethyl)phenyl)propanoic acid in virtual screening campaigns or as a scaffold for lead optimization strategies.

Pharmacophore Modeling

No published studies were found that describe the development or application of pharmacophore models based on the structure of 3-(4-(2-Aminoethyl)phenyl)propanoic acid.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of β-phenylalanine derivatives like 3-(4-(2-Aminoethyl)phenyl)propanoic acid is an area of active research, with a focus on developing more efficient, sustainable, and stereoselective methods. tandfonline.comnih.gov Future explorations are likely to concentrate on several key areas.

Biocatalytic and Enzymatic Synthesis: The use of enzymes as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as phenylalanine ammonia (B1221849) lyases (PAL) and lipases have been successfully employed in the synthesis of various β-phenylalanine derivatives. nih.gov Future research will likely focus on discovering and engineering novel enzymes with enhanced substrate specificity and stability to produce enantiomerically pure forms of 3-(4-(2-Aminoethyl)phenyl)propanoic acid and its analogs. This approach can lead to more cost-effective and environmentally friendly industrial production processes. tandfonline.com

Asymmetric and Metallocatalytic Synthesis: Achieving high enantioselectivity is crucial for the biological activity of chiral molecules. tandfonline.com Advanced metallocatalytic and asymmetric synthesis techniques are being developed to control the stereochemistry of β-amino acids. tandfonline.com These methods often employ chiral catalysts to guide the reaction towards the desired stereoisomer. The development of novel metal-free and organocatalytic methods is also a promising direction, aiming to reduce costs and environmental impact. tandfonline.com

Flow Chemistry and Process Optimization: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. Implementing flow chemistry for the synthesis of 3-(4-(2-Aminoethyl)phenyl)propanoic acid could streamline production and allow for more precise control over reaction conditions, leading to higher yields and purity.

| Synthetic Methodology | Key Advantages | Potential for 3-(4-(2-Aminoethyl)phenyl)propanoic acid |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Production of specific stereoisomers with high purity. |

| Asymmetric Catalysis | Precise control over chirality, high yields. tandfonline.com | Access to enantiomerically pure compounds for pharmacological studies. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Efficient and continuous production for preclinical and clinical supply. |

Design of Targeted Derivatives for Specific Biological Pathways and Targets

The structural scaffold of 3-(4-(2-Aminoethyl)phenyl)propanoic acid is ripe for modification to create derivatives that can interact with specific biological targets. This rational design approach is a cornerstone of modern drug discovery. nih.govnih.gov

Enzyme Inhibition: Amino acid derivatives are well-known for their potential as enzyme inhibitors. nih.govnih.govumn.edu By modifying the side chains and functional groups of 3-(4-(2-Aminoethyl)phenyl)propanoic acid, it is possible to design molecules that specifically bind to the active sites of enzymes implicated in various diseases. For example, derivatives could be designed to target proteases, kinases, or metabolic enzymes like carbonic anhydrase or acetylcholinesterase. nih.gov In vitro screening of these derivatives against panels of digestive enzymes has shown potential for developing agents to manage metabolic disorders. nih.govresearchgate.net

Receptor Modulation: The aminoethylphenyl group can be a key pharmacophore for interacting with various receptors. Derivatives can be synthesized to act as agonists or antagonists for G protein-coupled receptors (GPCRs) or other cell surface receptors involved in signaling pathways related to neurological disorders, inflammation, or cancer.

Peptidomimetics: β-amino acids are crucial components in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. acs.org Incorporating 3-(4-(2-Aminoethyl)phenyl)propanoic acid into peptide sequences can confer resistance to proteolytic degradation and help to create specific three-dimensional conformations for targeting protein-protein interactions. acs.org

Advanced In Silico Approaches for Predictive Modeling

Computational methods are indispensable in modern drug discovery for predicting the properties and activities of new molecules, thereby saving time and resources. nih.govnih.govresearchgate.net

Molecular Docking: This technique can be used to predict how derivatives of 3-(4-(2-Aminoethyl)phenyl)propanoic acid will bind to the three-dimensional structure of a specific protein target. nih.govmdpi.comresearchgate.net Docking studies can help in understanding the key interactions between the ligand and the protein, guiding the design of more potent and selective compounds. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.govacs.org By developing QSAR models for derivatives of 3-(4-(2-Aminoethyl)phenyl)propanoic acid, researchers can predict the activity of newly designed molecules before they are synthesized. researchgate.netnih.govresearchgate.net

Off-Target Prediction and ADMET Modeling: A significant challenge in drug development is predicting potential side effects and ensuring a good pharmacokinetic profile. frontiersin.orgmdpi.com In silico tools can predict potential off-target interactions that might lead to toxicity. frontiersin.orgmdpi.com Furthermore, models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can forecast the drug-like properties of the designed derivatives, helping to prioritize candidates with favorable profiles for further development. nih.gov

| In Silico Technique | Application in Drug Discovery | Relevance for 3-(4-(2-Aminoethyl)phenyl)propanoic acid |

| Molecular Docking | Predicts binding mode and affinity to a target protein. nih.govmdpi.com | Guiding the design of derivatives with high affinity for a specific biological target. |

| QSAR | Correlates chemical structure with biological activity. researchgate.netnih.gov | Predicting the potency of novel derivatives before synthesis. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. nih.gov | Selecting candidates with good drug-like properties for preclinical testing. |

Integration of Omics Technologies in Mechanistic Studies

Understanding the mechanism of action of a novel compound is crucial for its development as a therapeutic agent. Omics technologies provide a global view of the molecular changes induced by a compound in a biological system. thermofisher.com

Genomics and Transcriptomics: These technologies can identify changes in gene expression that occur in cells or tissues upon treatment with a derivative of 3-(4-(2-Aminoethyl)phenyl)propanoic acid. nih.govaragen.comuniroma1.itnumberanalytics.com This can help to identify the biological pathways that are modulated by the compound and can point towards its primary targets and potential off-target effects. The integration of genomics can significantly improve the identification and validation of new drug targets. uniroma1.itnumberanalytics.com

Proteomics: Chemical proteomics can be used to directly identify the protein targets of a bioactive compound. mdpi.comnih.govcreative-proteomics.comnih.gov By using derivatives of 3-(4-(2-Aminoethyl)phenyl)propanoic acid as probes, it is possible to pull down its binding partners from cell lysates and identify them using mass spectrometry. mdpi.comnih.govsapient.bio This provides direct evidence of the compound's molecular targets.

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites in a biological sample. numberanalytics.comnih.govnih.govhilarispublisher.com By examining the changes in the metabolome after treatment with a compound, researchers can gain insights into its effects on metabolic pathways. numberanalytics.comnih.govmetabolon.com This is particularly useful for understanding the mechanism of action of drugs targeting metabolic diseases. The combination of multiple omics datasets, known as a multi-omics approach, can provide a comprehensive understanding of a compound's biological effects. nih.govastrazeneca.comnih.govcrownbio.com

Potential as a Preclinical Scaffold in Drug Discovery and Development

The core structure of 3-(4-(2-Aminoethyl)phenyl)propanoic acid makes it an attractive scaffold for the development of new drugs. tandfonline.comnih.gov Unusual amino acids and their derivatives are increasingly recognized as fundamental building blocks in medicinal chemistry. researchgate.netresearchgate.netnih.gov

Structural Versatility: The scaffold allows for diverse chemical modifications at multiple positions, including the phenyl ring, the propanoic acid chain, and the amino group. This versatility enables the creation of large libraries of compounds for high-throughput screening against various therapeutic targets.

Improved Pharmacokinetic Properties: β-amino acids are generally more resistant to enzymatic degradation than their α-amino acid counterparts, which can lead to improved stability and a longer half-life in the body. tandfonline.comacs.org This is a highly desirable property for drug candidates.

Foundation for Privileged Structures: The phenylpropanoic acid motif is a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple, unrelated biological targets. By systematically exploring the chemical space around the 3-(4-(2-Aminoethyl)phenyl)propanoic acid core, it is possible to discover novel compounds with therapeutic potential across a range of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.